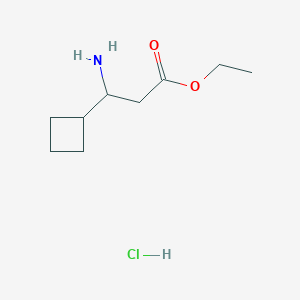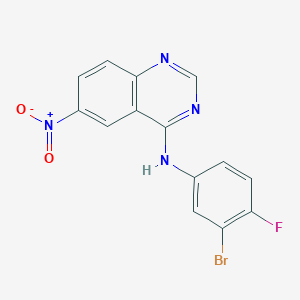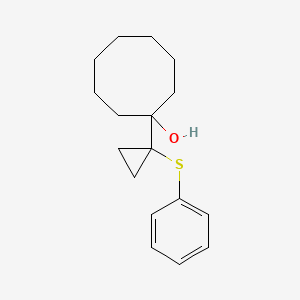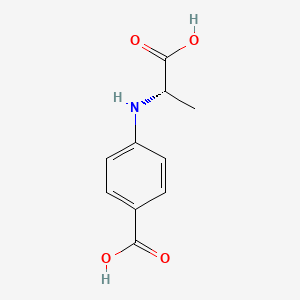
4-((S)-1-Carboxy-ethylamino)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2,3-Dicarboxycyclopropyl)glycine, commonly known as (S)-MCPG, is a chemical compound that acts as a selective antagonist for metabotropic glutamate receptors. It is widely used in scientific research to study the role of these receptors in various physiological and pathological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,3-Dicarboxycyclopropyl)glycine typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One common synthetic route includes the use of diethyl malonate and ethyl diazoacetate as starting materials, which undergo cyclopropanation to form the cyclopropane ring. Subsequent hydrolysis and decarboxylation steps yield (S)-2-(2,3-Dicarboxycyclopropyl)glycine.
Industrial Production Methods
While specific industrial production methods for (S)-2-(2,3-Dicarboxycyclopropyl)glycine are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and purity. This could include the use of more efficient catalysts, solvents, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2,3-Dicarboxycyclopropyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(S)-2-(2,3-Dicarboxycyclopropyl)glycine is extensively used in scientific research, particularly in the fields of:
Chemistry: As a tool to study the reactivity and properties of cyclopropyl-containing compounds.
Biology: To investigate the role of metabotropic glutamate receptors in cellular signaling and neurotransmission.
Medicine: In the development of potential therapeutic agents targeting neurological disorders.
Industry: As a precursor or intermediate in the synthesis of other complex molecules.
Mécanisme D'action
(S)-2-(2,3-Dicarboxycyclopropyl)glycine exerts its effects by selectively binding to metabotropic glutamate receptors, inhibiting their activity. This interaction affects various molecular pathways involved in neurotransmission, synaptic plasticity, and neuroprotection. The compound’s ability to modulate these pathways makes it a valuable tool for studying the physiological and pathological roles of metabotropic glutamate receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(2,3-Dicarboxycyclopropyl)glycine: The enantiomer of (S)-2-(2,3-Dicarboxycyclopropyl)glycine, which has different biological activity.
(S)-4-Carboxyphenylglycine: Another metabotropic glutamate receptor antagonist with a different chemical structure.
(S)-2-Amino-2-(2-carboxycyclopropyl)propanoic acid: A structurally similar compound with distinct pharmacological properties.
Uniqueness
(S)-2-(2,3-Dicarboxycyclopropyl)glycine is unique due to its high selectivity for metabotropic glutamate receptors and its ability to modulate specific signaling pathways. This selectivity makes it a valuable tool for dissecting the roles of these receptors in various biological processes.
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
4-[[(1S)-1-carboxyethyl]amino]benzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(9(12)13)11-8-4-2-7(3-5-8)10(14)15/h2-6,11H,1H3,(H,12,13)(H,14,15)/t6-/m0/s1 |
Clé InChI |
RZAPRBYXMPEHOJ-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CC(C(=O)O)NC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrimido[4,5-D]pyrimidine](/img/structure/B13093195.png)
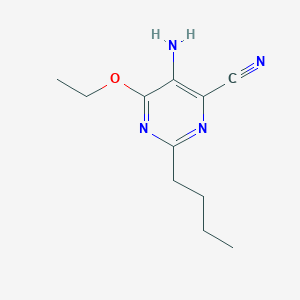
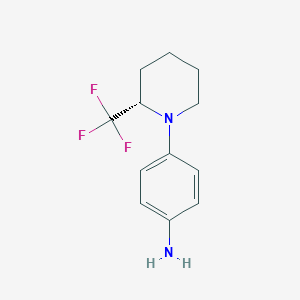
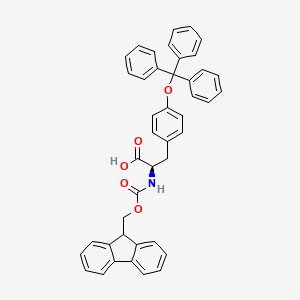
![4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile](/img/structure/B13093222.png)
![Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13093229.png)
![2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093232.png)
![5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-15-ol](/img/structure/B13093240.png)

